
lithium;1-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-propylpyrrolidine is a chemical compound that combines lithium with a propyl-substituted pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of lithium and the structural characteristics of the pyrrolidine ring make this compound a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-propylpyrrolidine typically involves the reaction of 1-propylpyrrolidine with a lithium reagent. One common method is the reaction of 1-propylpyrrolidine with lithium metal in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lithium and pyrrolidine derivatives.
Reduction: It can be reduced to form lithium hydrides and other reduced forms of pyrrolidine.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve halogenated compounds and are carried out in the presence of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides and pyrrolidine N-oxides, while reduction can produce lithium hydrides and reduced pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;1-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of lithium;1-propylpyrrolidine involves its interaction with molecular targets and pathways. Lithium ions can modulate various signaling pathways, including those involving inositol monophosphatase and glycogen synthase kinase 3. These interactions can influence cellular processes such as neurotransmitter release, gene expression, and enzyme activity. The propylpyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but without the lithium component.
N-propylpyrrolidine: Similar to lithium;1-propylpyrrolidine but lacks the lithium ion.
Lithium pyrrolidide: Contains lithium and a pyrrolidine ring but without the propyl substitution.
Uniqueness
This compound is unique due to the combination of lithium and the propyl-substituted pyrrolidine ring This combination imparts distinct chemical and biological properties that are not observed in similar compounds
Eigenschaften
CAS-Nummer |
209900-12-9 |
|---|---|
Molekularformel |
C7H14LiN |
Molekulargewicht |
119.2 g/mol |
IUPAC-Name |
lithium;1-propylpyrrolidine |
InChI |
InChI=1S/C7H14N.Li/c1-2-5-8-6-3-4-7-8;/h1-7H2;/q-1;+1 |
InChI-Schlüssel |
OERWYZWXDCFFJF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]CCN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


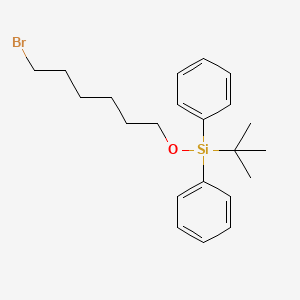
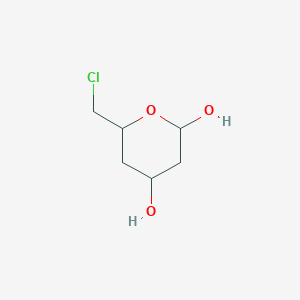
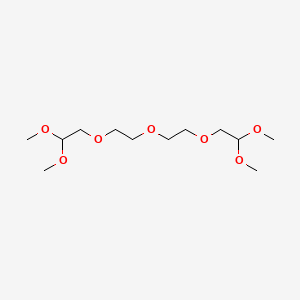
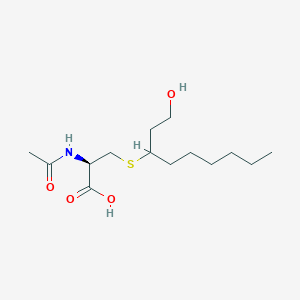
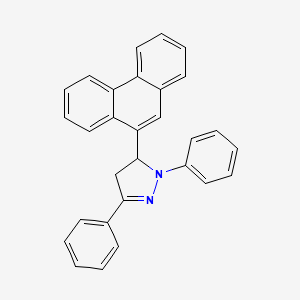
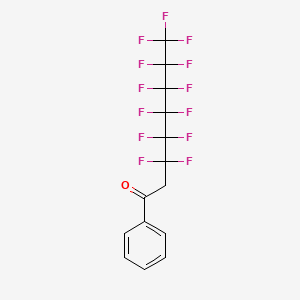
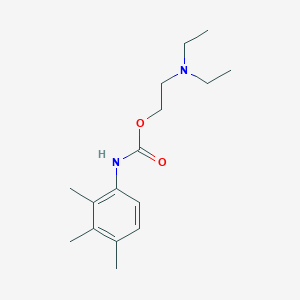
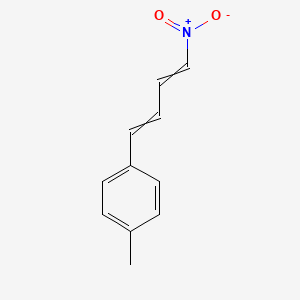
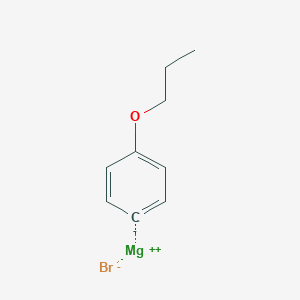
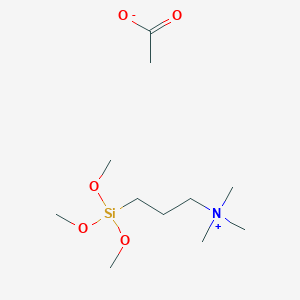
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
